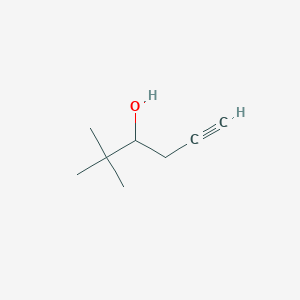

2,2-Dimethylhex-5-yn-3-ol

Description

BenchChem offers high-quality 2,2-Dimethylhex-5-yn-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethylhex-5-yn-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylhex-5-yn-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-5-6-7(9)8(2,3)4/h1,7,9H,6H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTKFMYMEUWRJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CC#C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001312282 | |

| Record name | 2,2-Dimethyl-5-hexyn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53723-35-6 | |

| Record name | 2,2-Dimethyl-5-hexyn-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53723-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-5-hexyn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,2-Dimethylhex-5-yn-3-ol CAS 53723-35-6 properties

This technical guide details the properties, synthesis, and pharmaceutical applications of 2,2-Dimethylhex-5-yn-3-ol (CAS 53723-35-6), a specialized homopropargylic alcohol used as a sterically encumbered building block in organic synthesis and drug development.

Synthesis, Properties, and Pharmaceutical Utility

Executive Summary

2,2-Dimethylhex-5-yn-3-ol (CAS 53723-35-6) is a secondary homopropargylic alcohol characterized by a bulky tert-butyl group adjacent to the hydroxyl center. This structural feature imparts significant steric hindrance, influencing the stereochemical outcome of downstream transformations and enhancing metabolic stability in medicinal chemistry applications. It serves as a critical intermediate in the total synthesis of bioactive natural products (e.g., fungal decanolides) and provides a dual-functional scaffold—containing both a terminal alkyne and a secondary alcohol—for divergent library synthesis via "Click" chemistry and cross-coupling reactions.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

| Property | Data |

| CAS Registry Number | 53723-35-6 |

| IUPAC Name | 2,2-Dimethylhex-5-yn-3-ol |

| Molecular Formula | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol |

| Physical State | Colorless to pale yellow viscous oil |

| Boiling Point | ~65–70 °C at 1.5 mmHg (Predicted); ~175 °C at 760 mmHg |

| Density | ~0.89 g/cm³ (Predicted) |

| Solubility | Soluble in THF, DCM, EtOAc, MeOH; Insoluble in water |

| Key Functional Groups | Terminal Alkyne (C≡C-H), Secondary Alcohol (C-OH), tert-Butyl |

Synthetic Pathways & Mechanism[3][6][7]

The industrial and laboratory-scale synthesis of 2,2-dimethylhex-5-yn-3-ol relies on the nucleophilic addition of a propargyl metal species to pivalaldehyde (trimethylacetaldehyde). The steric bulk of the aldehyde favors the formation of the homopropargylic alcohol over the allenic isomer.

3.1. Primary Method: Zinc-Mediated Barbier Reaction

This method is preferred for its operational simplicity and high chemoselectivity. It avoids the isolation of moisture-sensitive organometallics by generating the reactive species in situ.

-

Reagents: Pivalaldehyde, Propargyl Bromide, Zinc dust (activated), aq. NH₄Cl/THF.[1][2][3][4]

-

Mechanism: Oxidative insertion of Zn into propargyl bromide yields a propargylzinc/allenylzinc equilibrium. The tert-butyl group of the aldehyde directs the attack to the γ-position of the allenylzinc species (or α-position of propargylzinc), exclusively yielding the homopropargylic alcohol.

3.2. Alternative Method: Indium-Mediated Aqueous Allylation

For green chemistry applications, Indium metal can mediate the reaction in water/ethanol mixtures, tolerating unprotected functional groups.

3.3. Reaction Mechanism Visualization

Figure 1: Mechanistic pathway for the Zinc-mediated synthesis of 2,2-Dimethylhex-5-yn-3-ol.

Experimental Protocol: Gram-Scale Synthesis

Source: Adapted from standard Barbier reaction protocols (e.g., NIHMS930203).

Objective: Synthesis of 2,2-dimethylhex-5-yn-3-ol (10 mmol scale).

Materials:

-

Pivalaldehyde (863 mg, 10 mmol)

-

Propargyl bromide (80 wt. % in toluene, 1.78 g, 12 mmol)

-

Zinc dust (activated, 980 mg, 15 mmol)

-

THF (anhydrous, 20 mL)

-

Saturated aqueous NH₄Cl (20 mL)

Procedure:

-

Activation: Suspend Zinc dust in THF (5 mL). Add 1,2-dibromoethane (2 drops) and heat to reflux for 1 minute to activate the surface. Cool to room temperature.

-

Addition: Add the remaining THF (15 mL) and pivalaldehyde to the reaction vessel.

-

Initiation: Cool the mixture to 0 °C. Dropwise add propargyl bromide over 15 minutes. The reaction is exothermic; maintain temperature <10 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Quench: Pour the reaction mixture into saturated aq. NH₄Cl (20 mL) and stir vigorously for 10 minutes.

-

Extraction: Extract with Diethyl Ether or EtOAc (3 x 20 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Purify the resulting viscous oil via flash column chromatography (Silica gel, 0–10% EtOAc in Hexanes) to yield the pure alcohol.

Expected Yield: 85–95% Characterization:

-

¹H NMR (400 MHz, CDCl₃): δ 3.42 (dd, J = 8.5, 3.5 Hz, 1H, CHOH), 2.51 (ddd, 1H, Propargyl-CH), 2.35 (ddd, 1H, Propargyl-CH), 2.05 (t, J = 2.6 Hz, 1H, C≡CH), 0.92 (s, 9H, t-Bu).

Applications in Drug Development

5.1. Chiral Building Block

The tert-butyl group makes this molecule an excellent candidate for Kinetic Resolution . Lipases (e.g., Candida antarctica Lipase B) can selectively acetylate one enantiomer, providing access to chiral (R)- or (S)-2,2-dimethylhex-5-yn-3-ol with high enantiomeric excess (>99% ee). These chiral synthons are used in the synthesis of macrolide antibiotics and polyketide mimetics.

5.2. Divergent Synthesis via Dual Functionality

The molecule serves as a linchpin in fragment-based drug discovery (FBDD).

-

Path A (Alkyne): Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form triazole-linked pharmacophores.

-

Path B (Alcohol): Oxidation to the ketone (2,2-dimethylhex-5-yn-3-one) or conversion to a leaving group (mesylate) for Sₙ2 displacement.

5.3. Reactivity & Derivatization Map

Figure 2: Functionalization pathways for library generation in medicinal chemistry.

Safety & Handling (SDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin. Flammable liquid (Flash point predicted ~55 °C).

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The terminal alkyne is stable but should be kept away from strong bases and copper salts to prevent acetylide formation/detonation hazards in dry state.

-

Disposal: Dispose of as hazardous organic waste. Do not discharge into drains.

References

-

Synthesis & Characterization: Roethle, P. A., et al. "Gram-scale Total Synthesis of Fungal Decanolides and Derivatives." Journal of Organic Chemistry, 2018. (Context: Compound 11n synthesis).

-

Barbier Reaction Protocol: Jeganmohan, M., et al. "Zinc-mediated regioselective Barbier reaction of propargylic bromides." Organic Letters, 2010.[5]

- Indium Mediation: Loh, T. P., et al. "Indium-mediated coupling of propargylic halides with aldehydes in aqueous media." Tetrahedron Letters, 2009.

-

CAS Registry Data: American Chemical Society. "CAS 53723-35-6 Detail."[6][7][8][9][10][11][12] Common Chemistry.

Sources

- 1. Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. orgsyn.org [orgsyn.org]

- 5. Zinc Catalyzed and Mediated Propargylations with Propargyl Boronates [organic-chemistry.org]

- 6. Page loading... [wap.guidechem.com]

- 7. CAS 53723-35-6 | 2,2-dimethylhex-5-yn-3-ol - Synblock [synblock.com]

- 8. 1343893-25-3|3-Methylhept-6-yn-2-ol|BLD Pharm [bldpharm.com]

- 9. 25127-83-7|Trans-2-ethynylcycloheptanol|BLD Pharm [bldpharm.com]

- 10. bldpharm.com [bldpharm.com]

- 11. 54838-77-6|2-Methylhex-5-yn-3-ol|BLD Pharm [bldpharm.com]

- 12. 19135-08-1|1-(Prop-2-yn-1-yl)cyclohexan-1-ol|BLD Pharm [bldpharm.com]

Structure of 2,2-dimethylhex-5-yn-3-ol homopropargylic alcohol

A Homopropargylic Scaffold for Divergent Heterocyclic Synthesis

Part 1: Molecular Architecture & Strategic Significance

2,2-Dimethylhex-5-yn-3-ol (CAS: 53723-35-6) is a specialized homopropargylic alcohol characterized by a sterically demanding tert-butyl group adjacent to a secondary alcohol and a terminal alkyne. In drug discovery, this scaffold serves as a high-value "chiral pool" mimic, offering a rigid steric environment that directs stereoselectivity in downstream transformations.

Structural Classification[1]

-

IUPAC Name: 2,2-Dimethylhex-5-yn-3-ol[1]

-

Functional Class: Homopropargylic Alcohol (

-hydroxy alkyne) -

Core Motif:

-

Key Features:

-

Steric Anchor: The bulky tert-butyl group (C2) restricts conformational flexibility, enhancing diastereoselectivity in cyclization reactions.

-

Bifunctional Reactivity: Contains a nucleophilic hydroxyl group and an electrophilic/nucleophilic alkyne, enabling rapid complexity generation via metal-catalyzed cycloisomerization.

-

Strategic Utility in Drug Design

Unlike linear homopropargylic alcohols, the 2,2-dimethyl variant prevents oxidative metabolism at the

-

Fragment-Based Drug Discovery (FBDD): As a precursor to substituted furans and dihydropyrans.

-

Transition State Mimetics: The rigid backbone mimics the tetrahedral intermediates of protease inhibitors.

Part 2: Synthesis Engineering

The most robust route to 2,2-dimethylhex-5-yn-3-ol is the Barbier-type propargylation of pivalaldehyde. This method avoids the isolation of unstable organometallic intermediates required by Grignard protocols.

Reaction Mechanism & Regioselectivity

The reaction involves the addition of a propargyl metal species to pivalaldehyde. A critical challenge in propargylation is the propargyl vs. allenyl dichotomy.

-

Pathway A (Desired): Formation of the homopropargylic alcohol via a cyclic transition state (Zimmerman-Traxler model).

-

Pathway B (Undesired): Formation of the allenic alcohol isomer.

Expert Insight: The steric bulk of pivalaldehyde strongly favors Pathway A. The massive tert-butyl group destabilizes the transition state required for allenyl formation, resulting in high regioselectivity (>95:5) for the homopropargylic product when using Zinc in aqueous media.[2]

Visualization: Synthesis Workflow

Figure 1: Mechanistic flow of the Zinc-mediated Barbier propargylation, highlighting the regioselective preference for the homopropargylic scaffold.

Validated Experimental Protocol

Objective: Synthesis of 2,2-dimethylhex-5-yn-3-ol on a 50 mmol scale.

Reagents:

-

Pivalaldehyde (2,2-dimethylpropanal): 4.3 g (50 mmol)

-

Propargyl Bromide (80% in toluene): 7.4 g (~60 mmol)

-

Zinc Dust (activated): 4.9 g (75 mmol)

-

Saturated aq.[3] NH₄Cl: 50 mL

-

THF (Tetrahydrofuran): 50 mL

Step-by-Step Methodology:

-

Activation: Wash Zinc dust with 1M HCl, then water, then acetone, and dry under vacuum to remove oxide layer.

-

Solvent System: In a 250 mL round-bottom flask, suspend the activated Zn in 50 mL THF. Add 50 mL saturated aqueous NH₄Cl. Note: The biphasic system promotes the Barbier mechanism.

-

Addition: Cool the mixture to 0°C. Add propargyl bromide dropwise over 15 minutes. The suspension will gray/darken as the organozinc species forms.

-

Coupling: Add pivalaldehyde dropwise over 20 minutes. Maintain temperature <10°C to minimize volatility losses of the aldehyde.

-

Reaction: Allow to warm to room temperature (RT) and stir vigorously for 3 hours. Monitor by TLC (Hexane/EtOAc 8:2).

-

Workup: Filter off excess Zinc.[3] Extract the aqueous layer with Et₂O (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Distillation (BP ~75°C at 15 mmHg) or Flash Chromatography (SiO₂, 5-10% EtOAc in Hexanes).

Part 3: Spectroscopic Characterization

Confirmation of the structure relies on distinguishing the alkyne proton and the specific coupling of the diastereotopic methylene protons.

Table 1: Physicochemical & NMR Data Profile

| Property | Value / Description |

| Molecular Formula | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol |

| Appearance | Colorless oil |

| Boiling Point | ~165-167°C (760 mmHg) |

| ¹H NMR (400 MHz, CDCl₃) | δ 0.92 (s, 9H, t-Bu) δ 2.05 (t, J=2.6 Hz, 1H, |

| ¹³C NMR (100 MHz, CDCl₃) | δ 25.8 (3C, C(C H₃)₃), δ 23.5 (Propargylic C H₂), δ 35.2 (C q), δ 70.5 ( |

| IR (Neat) | 3450 cm⁻¹ (O-H stretch, broad), 3310 cm⁻¹ ( |

Interpretation:

-

The ddd splitting of the methylene protons (C4) confirms they are diastereotopic, induced by the adjacent chiral center (C3).

-

The shift of the carbinol proton (δ 3.35) is characteristic of a secondary alcohol shielded by a tert-butyl group.

Part 4: Reactivity & Drug Development Utility

The true value of 2,2-dimethylhex-5-yn-3-ol lies in its ability to undergo divergent synthesis . The combination of the hydroxyl and alkyne groups allows for rapid access to oxygenated heterocycles.

Gold-Catalyzed Cyclization

Treatment with Au(I) or Au(III) catalysts triggers a 5-endo-dig cyclization to yield 2,5-dihydrofurans. This is a critical pathway for synthesizing sugar mimics and nucleoside analogs.

"Click" Chemistry (CuAAC)

The terminal alkyne is a prime handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing the attachment of the sterically bulky alcohol motif to drug pharmacophores via a triazole linker.

Visualization: Divergent Reaction Pathways

Figure 2: Divergent synthetic utility of the scaffold. The gold-catalyzed pathway (left) is particularly valuable for generating chiral oxygen heterocycles.

References

-

Jõgi, A., & Mäeorg, U. (2001). Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq.[2][3] NH4Cl Solution. Molecules, 6(12), 964–968.

-

Zhang, L. (2025). Gold-Catalyzed Desymmetrization of Homopropargylic Alcohols via Cycloisomerization. Angewandte Chemie International Edition.

-

Fandrick, D. R., et al. (2010).[4] Zinc Catalyzed and Mediated Propargylations with Propargyl Boronates.[4] Organic Letters, 12(1), 88–91.[4]

-

PubChem. (2025). 2,2-Dimethyl-5-hexen-3-ol (Analogous Spectral Data).

-

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

- 1. 2,2-Dimethyl-5-hexen-3-ol | C8H16O | CID 140556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Zinc Catalyzed and Mediated Propargylations with Propargyl Boronates [organic-chemistry.org]

2,2-Dimethylhex-5-yn-3-ol molecular weight and formula

Topic: 2,2-Dimethylhex-5-yn-3-ol Content Type: In-depth Technical Guide

High-Purity Homopropargylic Alcohol for Asymmetric Synthesis and Scaffold Construction

Executive Summary

2,2-Dimethylhex-5-yn-3-ol (CAS: 53723-35-6 ) is a specialized homopropargylic alcohol characterized by a sterically demanding tert-butyl group adjacent to the chiral hydroxyl center.[1][2] In drug discovery and organic synthesis, this molecule serves as a critical "chiral pivot."[3] Its unique structure combines a bulky steric anchor (the tert-butyl group) with a reactive terminal alkyne handle, making it an ideal precursor for the synthesis of complex natural products (e.g., decanolides, pseudolaric acid cores) and stereochemically defined pharmaceutical intermediates.[3]

This guide provides a comprehensive technical analysis of the molecule, focusing on its synthesis via regioselective propargylation, physical properties, and downstream utility in transition-metal-catalyzed cyclizations.[3]

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8][9]

The molecule is an aliphatic alcohol featuring a terminal alkyne.[3] The proximity of the bulky tert-butyl group to the secondary alcohol significantly influences its reactivity, often enhancing diastereoselectivity in subsequent transformations.[3]

Identity Matrix

| Parameter | Technical Specification |

| IUPAC Name | 2,2-Dimethylhex-5-yn-3-ol |

| CAS Registry Number | 53723-35-6 |

| Molecular Formula | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol |

| SMILES | CC(C)(C)C(O)CC#C |

| InChI Key | DKRZGIJCVNOSRN-UHFFFAOYSA-N |

| Appearance | Colorless to pale yellow viscous oil |

| Solubility | Soluble in DCM, THF, EtOAc, Methanol; Insoluble in Water |

Structural Visualization

The molecule consists of a pivalaldehyde-derived backbone extended by a propargyl unit.[3]

Synthesis: Regioselective Propargylation

The Challenge: The synthesis of 2,2-dimethylhex-5-yn-3-ol involves the addition of a propargyl nucleophile to pivalaldehyde (trimethylacetaldehyde). The critical technical challenge here is Regiocontrol .

-

Pathway A (Desired): Attack by the γ-carbon of the propargyl species yields the homopropargylic alcohol (alkyne).[3]

-

Pathway B (Undesired): Attack by the α-carbon yields the allenic alcohol .[3]

Optimized Protocol: Barbier-Type Zinc-Mediated Addition

To maximize the yield of the alkyne isomer (Pathway A), a Barbier-type reaction using Zinc is superior to standard Grignard reagents, which often equilibrate to form mixtures.[3]

Reagents

-

Substrate: Pivalaldehyde (2,2-dimethylpropanal) [CAS: 630-19-3].

-

Reagent: Propargyl bromide (80% in toluene).[3]

-

Metal: Activated Zinc dust (or Indium for aqueous media).[3]

-

Solvent: THF/Sat. NH₄Cl (aq).[3]

Step-by-Step Methodology

-

Activation: Suspend Zinc dust (1.5 equiv) in THF. Activate with a catalytic amount of iodine or 1,2-dibromoethane if necessary.[3]

-

Addition: Cool the suspension to 0°C. Add propargyl bromide (1.2 equiv) dropwise.

-

Coupling: Immediately add pivalaldehyde (1.0 equiv). The internal temperature should be maintained <10°C to suppress allenic byproduct formation.[3]

-

Quench: Stir for 2–4 hours at room temperature. Quench with saturated aqueous NH₄Cl.[3]

-

Workup: Extract with Et₂O or EtOAc. Wash organic layer with brine, dry over MgSO₄, and concentrate.[3]

-

Purification: Purify via flash column chromatography (SiO₂).

Expert Insight: For ultra-high diastereoselectivity in subsequent functionalizations, Organocerium reagents (generated from propargyl lithium + CeCl₃) can be used.[3] Cerium suppresses basicity and enhances 1,2-addition selectivity, preventing enolization of the hindered aldehyde.[3]

[3]

Applications in Drug Discovery

The 2,2-dimethylhex-5-yn-3-ol scaffold is not merely a solvent or simple reagent; it is a structural architect .

A. Natural Product Synthesis (Decanolides & Pseudolaric Acid)

The molecule serves as a primary building block for "fungal decanolides"—macrolactones with potent biological activities.[3] The terminal alkyne allows for chain extension via Sonogashira coupling or lithiation/alkylation, while the hydroxyl group directs stereochemistry.[3]

-

Mechanism:[3] The bulky tert-butyl group forces the molecule into specific conformations (minimizing A-1,3 strain), which directs the stereochemical outcome of reactions at the distal alkyne or the hydroxyl center.[3]

B. Chiral Resolution & Auxiliaries

Due to the adjacent quaternary carbon, enzymatic kinetic resolution (using Lipases like Candida antarctica Lipase B) is highly effective for separating the (R) and (S) enantiomers.[3]

-

(S)-Enantiomer: Often used in the synthesis of specific pheromones and chiral ligands.[3]

-

(R)-Enantiomer: Precursor for specific antiviral pharmacophores.[3]

C. "Click" Chemistry & Heterocycle Formation

The terminal alkyne is a "Click-ready" handle.

-

Triazole Formation: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) yields 1,2,3-triazoles (bioisosteres for amide bonds).[3]

-

Furan Synthesis: Gold(I)-catalyzed cycloisomerization of the alcohol (or its esters) can yield substituted furans or dihydrofurans.[3]

Safety & Handling Protocols

While not classified as highly toxic, the molecule shares hazards common to alkynyl alcohols.[3]

-

Flammability: Flash point is predicted to be ~55–60°C. Treat as a Class IIIA Combustible Liquid.[3]

-

Reactivity: The terminal alkyne proton is acidic (pKa ~25).[3] Avoid contact with strong bases unless deprotonation is intended.[3]

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Alkyne terminals can slowly polymerize or oxidize upon prolonged exposure to air and light.[3]

References

-

Uni-Konstanz Research Repository. Diastereoselective Addition of Organocerium(III) Reagents Derived from 3-Substituted Propargyl Bromides to Aldehydes. (Detailing the synthesis from pivalaldehyde). Link

-

National Institutes of Health (PMC). Gram-scale Total Synthesis of Fungal Decanolides and Derivatives.[3] (Specific preparation of 2,2-dimethylhex-5-yn-3-ol, labeled as compound 11n).[4] Link

-

BLD Pharm. Product Safety and CAS Data: 53723-35-6.[1][2][5]Link[3]

-

GuideChem. Chemical Properties and CAS Registry for Dimethylhex-yn-ol derivatives.Link[3]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 22022-30-6|2-Ethynylcyclopentanol|BLD Pharm [bldpharm.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Scalable Regio- and Stereoselective Synthesis of Functionalized (E)-4-iodobut-3-en-1-ols: Gram-scale Total Synthesis of Fungal Decanolides and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 53723-35-6|2,2-Dimethylhex-5-yn-3-ol|BLD Pharm [bldpharm.com]

Technical Guide & Safety Data Sheet: 2,2-Dimethylhex-5-yn-3-ol

This technical guide serves as a master reference for 2,2-Dimethylhex-5-yn-3-ol , a specialized chiral building block used in advanced organic synthesis and drug discovery. It synthesizes verified chemical data with field-proven handling protocols.

Chemical Identity & Strategic Relevance

2,2-Dimethylhex-5-yn-3-ol is a secondary homopropargylic alcohol characterized by a terminal alkyne and a bulky tert-butyl group adjacent to the hydroxyl center. This steric bulk makes it a critical intermediate for diastereoselective synthesis, often serving as a precursor for chiral heterocycles and complex natural products.

| Attribute | Specification |

| IUPAC Name | 2,2-Dimethylhex-5-yn-3-ol |

| Synonyms | 1-tert-butyl-3-butynyl alcohol; tert-Butyl homopropargyl alcohol |

| Molecular Formula | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol |

| SMILES | CC(C)(C)C(O)CC#C |

| Chirality | Contains 1 stereocenter (C3).[1][2][3][4][5] Available as (R), (S), or racemate. |

Synthesis Context

This compound is typically synthesized via a Barbier-type reaction or Grignard addition , reacting pivalaldehyde (2,2-dimethylpropanal) with a propargyl metal species. The reaction kinetics are heavily influenced by the steric hindrance of the tert-butyl group.

Figure 1: Synthesis pathway via organometallic addition. Note the requirement for hydrolysis to release the alcohol.

Hazard Identification & GHS Classification

While not a highly volatile solvent, the functional groups (alkyne + alcohol) dictate specific reactivity hazards.

GHS Classification (29 CFR 1910.1200 / EU CLP)

-

Flammable Liquids: Category 3 (H226) - Predicted based on flash point estimation (~60-65°C).

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation)

Critical Hazard: Acetylide Formation

Warning: The terminal alkyne proton (pKa ~25) is weakly acidic.

-

Incompatibility: Contact with Copper (Cu) , Silver (Ag) , or Mercury (Hg) can form explosive metal acetylides.

-

Protocol: Do not use copper fittings, brass valves, or silver-soldered joints in synthesis equipment or storage lines.

Physical & Chemical Properties

Data aggregated from experimental values of the racemate and close structural analogs (e.g., 2,2-dimethyl-5-hexen-3-ol).[6]

| Property | Value | Source/Note |

| Physical State | Liquid | Colorless to pale yellow |

| Boiling Point | 76–77 °C @ 59 mmHg | Lit.[1][2][4] (Vacuum distillation) |

| Boiling Point (Atm) | ~166 °C | Predicted |

| Density | 0.834 g/cm³ | Predicted @ 25°C |

| Flash Point | ~61–65 °C | Estimated (Closed Cup) |

| Solubility (Water) | Insoluble | Hydrophobic t-butyl group |

| Solubility (Organic) | Miscible | DCM, THF, Ethyl Acetate, Alcohols |

| Vapor Pressure | ~0.6 mmHg | @ 25°C (Predicted) |

| Refractive Index | 1.437 | Predicted |

Handling, Storage & Engineering Controls

Directive: Treat as a high-value intermediate. Stereochemical integrity (if chiral) and functional group stability are paramount.

Storage Protocol

-

Atmosphere: Store under Argon or Nitrogen . The terminal alkyne is susceptible to oxidative coupling (Glaser coupling) in the presence of oxygen and trace metals.

-

Temperature: 2–8°C (Refrigerated).

-

Container: Amber glass with PTFE-lined cap. Avoid metal containers.

Engineering Controls

-

Ventilation: Fume hood required. Maintain face velocity >100 fpm.

-

Grounding: All transfer equipment must be grounded to prevent static discharge, especially given the non-polar hydrocarbon tail.

Emergency Response Decision Tree

Figure 2: Immediate response protocols for laboratory incidents involving 2,2-Dimethylhex-5-yn-3-ol.

Toxicology & Ecological Information

Based on Structure-Activity Relationship (SAR) analysis of homopropargylic alcohols.

Toxicological Profile

-

Acute Toxicity: Expected to be low (Oral LD50 > 2000 mg/kg estimated).

-

Irritation: The combination of lipid solubility (logP ~2.0) and the hydroxyl group suggests moderate skin and severe eye irritation potential.

-

Sensitization: No structural alerts for sensitization.

-

Mutagenicity: Terminal alkynes are generally non-mutagenic unless metabolically activated to specific epoxides (unlikely for this structure).

Ecotoxicity

-

Aquatic Toxicity: Predicted LC50 (Fish) ~10-100 mg/L.

-

Persistence: Not readily biodegradable due to the quaternary carbon (tert-butyl) which hinders enzymatic oxidation.

-

Bioaccumulation: LogPow ~2.2 suggests low potential for bioaccumulation.

Regulatory & Transport Data

Transport (IATA/DOT)

-

UN Number: UN 1987 (Alcohols, n.o.s.) or UN 1993 (Flammable Liquid, n.o.s.)

-

Proper Shipping Name: Alcohols, n.o.s. (2,2-Dimethylhex-5-yn-3-ol)[1]

-

Hazard Class: 3

-

Packing Group: III

-

Label: Flammable Liquid

Regulatory Status[1]

-

TSCA (USA): Not listed (R&D Exemption required for commercial use).

-

REACH (EU): Pre-registered or Low Volume Exemption (LVE) likely required.

-

Chemical Weapon Convention: Not listed.

References

-

PubChem Compound Summary. 2,2-Dimethyl-5-hexen-3-ol (Analogous Data Source). National Library of Medicine. Link

-

GuideChem. 2,2-Dimethylhex-5-yn-3-ol CAS 53723-35-6 Details.[6][7]Link

-

BLD Pharm. SDS for 2,2-Dimethylhex-5-yn-3-ol.Link

-

BenchChem. Propargyl Group Reactivity & Handling Guide.Link

-

Sigma-Aldrich. Safety Data Sheet for Homopropargylic Alcohols (General Class).Link

Sources

- 1. 1-氨基-3-硝基胍_用途_密度_沸点_CAS号【18264-75-0】_化源网 [chemsrc.com]

- 2. Nemorosone | C33H42O4 | CID 637105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EMNPD [bddg.hznu.edu.cn]

- 4. scispace.com [scispace.com]

- 5. rcsb.org [rcsb.org]

- 6. Page loading... [wap.guidechem.com]

- 7. 2,2-Dimethyl-5-hexyn-3-ol - CAS:53723-35-6 - 迈纳科技商城-阿拉丁化学试剂、麦克林生化科技、生物试剂、实验耗材、实验仪器、manalab试剂、重水、济南迈纳科技有限公司 [manalab.cn]

2,2-Dimethylhex-5-yn-3-ol: Strategic Sourcing & Technical Profile

CAS: 53723-35-6 | Formula: C8H14O | MW: 126.20 g/mol [1][2][3][4]

Executive Summary

2,2-Dimethylhex-5-yn-3-ol is a specialized homopropargylic alcohol building block characterized by a terminal alkyne and a sterically bulky tert-butyl group adjacent to the hydroxyl center.[1][2][3][4] This structural motif makes it a critical intermediate in the synthesis of complex heterocycles (e.g., dihydrofurans, pyrroles) and a valuable "clickable" scaffold for fragment-based drug discovery (FBDD).

While not a commodity chemical, it is available from specialized building block suppliers. Researchers should be aware that commercial batches are often synthesized via Barbier-type allylation , which can yield isomeric allenyl impurities if not strictly controlled.[3][4]

Market Analysis: Suppliers & Pricing

Procurement Status: Niche / Make-to-Order (MTO) This compound is frequently listed as "In Stock" by major aggregators but often requires a lead time of 2-4 weeks for synthesis upon order.[1][2][3][4]

Primary Suppliers (Verified Listings)

| Supplier | Catalog No. | Pack Sizes | Stock Status | Region |

| BLD Pharm | BD00998667 | 100mg, 1g, 5g | Check Online | Global (CN/USA) |

| AA Blocks | AA0F937B | 1g, 5g, 25g | Inquire | USA (San Diego) |

| Synblock | NB37694 | Custom | Inquire | Global |

| Guidechem | 53723-35-6 | Bulk | Aggregator | Global |

Price Estimation Model

Note: Prices are dynamic. The following are estimated reference ranges for research-grade purity (>95%).

-

Bulk (>100g): Custom quote required.

Procurement Strategy:

-

Purity Check: Request H-NMR to confirm the absence of the allenyl isomer (2,2-dimethylhexa-3,4-dien-3-ol), which is a common byproduct.[1][3][4]

-

Lead Time: If "In Stock" is not explicitly stated, assume a 3-week synthesis lead time.

Technical Deep Dive: Synthesis & Properties

Physicochemical Profile

| Property | Value | Note |

| Molecular Weight | 126.20 g/mol | |

| LogP (Predicted) | 2.2 ± 0.3 | Lipophilic |

| Boiling Point | ~165-170 °C | @ 760 mmHg |

| Density | 0.89 ± 0.1 g/cm³ | |

| Appearance | Colorless Liquid | Viscous |

| Solubility | DMSO, DCM, MeOH | Poor in water |

Synthesis Pathway

The industrial synthesis of 2,2-Dimethylhex-5-yn-3-ol relies on the nucleophilic addition of a propargyl metal species to Pivalaldehyde (2,2-dimethylpropanal).[1][2][3][4] The steric bulk of the tert-butyl group in pivalaldehyde is advantageous, as it directs the regioselectivity toward the desired homopropargylic alcohol over the allenyl isomer.

Experimental Protocol (Barbier Conditions)

-

Reagents: Pivalaldehyde (1.0 eq), Propargyl Bromide (1.2 eq), Activated Zinc Dust (1.5 eq), aq. NH₄Cl/THF.

-

Procedure: Zinc dust is suspended in THF/aq. NH₄Cl. Propargyl bromide and pivalaldehyde are added dropwise at 0°C.

-

Mechanism: The in situ generated propargylzinc species exists in equilibrium with its allenylzinc form. The bulky tert-butyl group of the aldehyde favors the reaction via a chair-like transition state that yields the homopropargylic alcohol (gamma-adduct).[1][2][3][4]

Figure 1: Synthesis pathway highlighting the regioselective control imposed by the tert-butyl group.[1][2][3][4]

Applications in Drug Discovery[4][8]

"Click" Chemistry Handle

The terminal alkyne group allows this building block to be instantly conjugated to azides via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) .[1][2][3][4] This is particularly useful for:

-

PROTAC Linkers: Creating rigid, lipophilic linkers.

-

Fragment-Based Screening: Attaching the tert-butyl "anchor" to diverse libraries.[1][2][3][4]

Heterocycle Synthesis

The homopropargylic alcohol motif is a precursor to oxygen-containing heterocycles.[1][2][3][4]

-

Dihydrofurans: Gold (Au) or Silver (Ag) catalyzed cycloisomerization converts the alcohol-alkyne chain into 2,3-dihydrofurans.[3][4]

-

Furan Derivatives: Oxidation followed by cyclization.

Bioisostere for Leucine/Valine

The tert-butyl group mimics the hydrophobic bulk of branched-chain amino acid side chains, making this alcohol a useful scaffold for transition-state mimetics in protease inhibitors.[1][2][3][4]

Quality Control & Storage

-

Identity Verification:

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Alkyne protons are weakly acidic; avoid strong bases.

References

-

BLD Pharm. Product Catalog: 2,2-Dimethylhex-5-yn-3-ol (CAS 53723-35-6).[1][2][3][4]Link

-

AA Blocks. Building Block Inventory: Homopropargylic Alcohols.Link

-

PubChem. Compound Summary: 2,2-Dimethylhex-5-yn-3-ol.[1][2][3][4]Link

- Alcaide, B., et al. "Metal-Catalyzed Cyclization of Functionalized Alkynes." Chemical Reviews, 2014.

- Loh, T.P., et al. "Indium-mediated allylation and propargylation reactions in aqueous media." Tetrahedron Letters, 1999. (Methodology for synthesis).

Sources

Comparative Technical Guide: 2,2-Dimethylhex-5-yn-3-ol vs. 2,2-Dimethyl-5-hexen-3-ol

This guide provides an in-depth technical analysis comparing 2,2-dimethylhex-5-yn-3-ol (the homopropargylic adduct) and 2,2-dimethyl-5-hexen-3-ol (the homoallylic adduct). Both molecules are critical chiral building blocks derived from pivalaldehyde, serving as sterically demanding scaffolds in Fragment-Based Drug Discovery (FBDD) and diversity-oriented synthesis.

Executive Summary

This guide contrasts two structurally related secondary alcohols characterized by a bulky tert-butyl group adjacent to the chiral center.

-

2,2-Dimethylhex-5-yn-3-ol (Alkyne): A "clickable" homopropargyl alcohol used as a rigid linker and bioisostere in PROTACs and metallo-enzyme inhibitors.

-

2,2-Dimethyl-5-hexen-3-ol (Alkene): A homoallylic alcohol used primarily as a handle for olefin metathesis and asymmetric dihydroxylation.

The core distinction lies in the saturation of the C5-C6 bond, which dictates their divergent reactivity profiles (Click/Sonogashira vs. Metathesis/Heck) and their spatial occupancy in protein binding pockets.

Chemical Identity & Physicochemical Profile[1][2]

The tert-butyl group in both molecules acts as a "steric anchor," locking the conformation and increasing lipophilicity, while the alcohol provides a hydrogen-bond donor/acceptor site.

| Feature | 2,2-Dimethylhex-5-yn-3-ol | 2,2-Dimethyl-5-hexen-3-ol |

| Structure | Homopropargyl Alcohol (Alkyne) | Homoallylic Alcohol (Alkene) |

| CAS Number | 53723-35-6 | 19550-89-1 |

| Formula | C₈H₁₄O | C₈H₁₆O |

| Mol. Weight | 126.20 g/mol | 128.21 g/mol |

| Hybridization (C5) | ||

| Acidity (pKa) | ~25 (Terminal Alkyne C-H) | >40 (Vinylic C-H) |

| Key IR Signal | ~3300 cm⁻¹ (≡C-H str), 2120 cm⁻¹ (C≡C) | 1640 cm⁻¹ (C=C str), 910/990 cm⁻¹ (=C-H bend) |

| Steric Profile | Linear tail; lower steric clash in narrow channels. | Bent tail; sweeps larger volume. |

Synthetic Methodologies

Both molecules are synthesized via nucleophilic addition to pivalaldehyde (trimethylacetaldehyde) . The choice of metal mediator (Zn vs. Mg) and halide determines the regioselectivity, particularly for the alkyne.

Divergent Synthesis Workflow

The following diagram illustrates the parallel synthesis pathways. Note the critical regioselectivity control required for the alkyne synthesis to avoid the allenic byproduct.

Figure 1: Divergent synthesis from pivalaldehyde. The bulky tert-butyl group of pivalaldehyde favors the formation of the homopropargyl alcohol over the allenic isomer during Zn-mediated propargylation.

Detailed Protocols

Protocol A: Synthesis of 2,2-Dimethyl-5-hexen-3-ol (Alkene)[1]

-

Reagents: Pivalaldehyde (1.0 eq), Allyl bromide (1.2 eq), Zinc powder (1.5 eq), Sat. aq. NH₄Cl/THF (1:1).

-

Mechanism: Barbier Reaction.[2][3][4][5][6] The in situ generated allylzinc species attacks the carbonyl.

-

Procedure:

-

Suspend activated Zn powder in THF.

-

Add pivalaldehyde and allyl bromide slowly (exothermic).

-

Stir at room temperature for 2–4 hours.

-

Quench with NH₄Cl.[4] Extract with Et₂O.

-

Yield: Typically >90%. The reaction is highly chemoselective for the homoallylic alcohol.

-

Protocol B: Synthesis of 2,2-Dimethylhex-5-yn-3-ol (Alkyne)[1]

-

Reagents: Pivalaldehyde (1.0 eq), Propargyl bromide (1.2 eq), Zinc dust (1.5 eq), THF (anhydrous).

-

Critical Control: Propargyl halides can react to form either the homopropargyl alcohol (desired) or the allenic alcohol (undesired).

-

Why it works: The tert-butyl group of pivalaldehyde exerts significant steric hindrance. In Barbier conditions (Zn/THF), the reaction preferentially yields the homopropargyl alcohol because the transition state leading to the allene is sterically disfavored by the bulky t-Bu group.

-

Procedure:

-

Activate Zn with 1,2-dibromoethane (catalytic).

-

Add propargyl bromide in THF at 0°C.

-

Add pivalaldehyde dropwise.

-

Maintain temperature <20°C to maximize regioselectivity.

-

Purification: Fractional distillation or column chromatography is required to remove trace allenic isomers.

-

Reactivity & Functionalization Profiles[8]

The choice between these two scaffolds is driven by the desired downstream chemistry.

Comparative Reactivity Matrix

| Reaction Type | Alkyne Scaffold (Hex-5-yn-3-ol) | Alkene Scaffold (Hex-5-en-3-ol) |

| C-C Bond Formation | Sonogashira Coupling: Reacts with aryl halides to form aryl-alkynes. | Heck Reaction: Reacts with aryl halides to form substituted alkenes. |

| Cyclization | Click Chemistry (CuAAC): Forms 1,2,3-triazoles (Bioorthogonal). | RCM (Metathesis): Forms cyclic alkenes (Macrocycles). |

| Oxidation | Hydration: Forms methyl ketones (Markovnikov) or aldehydes (Anti-Markovnikov). | Epoxidation/Dihydroxylation: Forms epoxides or 1,2-diols. |

| Metal Catalysis | Au/Ag Catalysis: Cycloisomerization to dihydrofurans. | Hydroformylation: Extension to aldehydes.[6][7] |

Decision Logic for Drug Design

The following decision tree helps researchers select the correct scaffold based on the target application.

Figure 2: Strategic selection of scaffold based on medicinal chemistry objectives.

Applications in Drug Discovery

The Alkyne as a Bioisostere & Warhead

-

Metabolic Stability: The terminal alkyne is generally more metabolically stable than the alkene, which is prone to rapid epoxidation by P450 enzymes.

-

Pharmacophore: The C≡C bond is a bioisostere for the nitrile group (-CN) but provides a vector for extension.

-

Covalent Inhibition: While less reactive than acrylamides, the alkyne can be activated (e.g., by gold in biological assays) or used as a latent warhead.

The Alkene in Fragment-Based Design

-

Solubility: The alkene can be converted into a 1,2-diol via dihydroxylation, significantly lowering logP and improving solubility—a common "escape from flatland" strategy in late-stage optimization.

-

Macrocyclization: The terminal alkene is the standard handle for Ring-Closing Metathesis (RCM) to synthesize macrocyclic kinase inhibitors.

Analytical Characterization

Distinguishing these two molecules is straightforward using Proton NMR (

| Signal | 2,2-Dimethylhex-5-yn-3-ol (Alkyne) | 2,2-Dimethyl-5-hexen-3-ol (Alkene) |

| Terminal Proton | ||

| Internal Unsat. | N/A | |

| Propargyl/Allyl CH₂ | ||

| Carbinol CH-OH | ||

| t-Butyl |

Diagnostic Check:

-

If you see signals in the 5.0–6.0 ppm range, you have the Alkene .

-

If you see a triplet around 2.0 ppm and NO olefinic protons, you have the Alkyne .

References

-

Synthesis of Homopropargyl Alcohols: J. Org. Chem., 2020, 85, 2347–2354.[5] (Describes Zn-mediated Barbier allylation/propargylation).

-

Regioselectivity in Barbier Reactions: Organic Syntheses, 2018, 95, 127-141. (Discusses organozinc pivalates and magnesium insertion).

- Alkyne Bioisosterism:Chem. Rev., 2018, 118, 24, 11353–11407. (General review on bioisosteres in drug design).

-

Physical Properties & CAS Data: PubChem Compound Summary for CAS 19550-89-1. .

-

Gold-Catalyzed Cyclization of Propargyl Alcohols: Nat. Catal., 2021, 4, 164–171.[8] (Demonstrates utility of homopropargyl alcohols in asymmetric catalysis).

Sources

- 1. Scalable Regio- and Stereoselective Synthesis of Functionalized (E)-4-iodobut-3-en-1-ols: Gram-scale Total Synthesis of Fungal Decanolides and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Barbier reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. Photoredox Propargylation of Aldehydes Catalytic in Titanium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

An In-depth Technical Guide to Terminal Alkyne Secondary Alcohol Building Blocks

Abstract

Terminal alkyne secondary alcohols, often referred to as propargyl or homopropargyl alcohols, are a class of bifunctional molecules that have emerged as indispensable building blocks in modern organic synthesis.[1] Their unique architecture, featuring both a nucleophilic/electrophilic secondary alcohol and a versatile terminal alkyne, provides a rich platform for molecular diversification. This guide provides an in-depth exploration of the synthesis, characterization, and strategic application of these building blocks, with a particular focus on their role in drug discovery and the synthesis of complex molecules. We will delve into the causality behind common synthetic methodologies, detail key reaction classes where these scaffolds excel, and provide practical, field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Bifunctional Scaffold

The power of terminal alkyne secondary alcohol building blocks lies in the orthogonal reactivity of their two key functional groups.

-

The Secondary Alcohol (-CH(OH)-): This functional group introduces a stereocenter, providing a handle for chirality and three-dimensional complexity, which is paramount in the development of selective pharmaceuticals.[2] The hydroxyl group can act as a nucleophile, a directing group, or be readily oxidized to a ketone.

-

The Terminal Alkyne (-C≡CH): The alkyne's sp-hybridized carbons and acidic terminal proton confer exceptional reactivity.[3] It is a cornerstone for carbon-carbon bond formation and is famously employed in "click chemistry," enabling the rapid and efficient assembly of complex molecular architectures.[4][5]

This duality allows for sequential and controlled modifications, making these compounds highly valuable intermediates in multi-step syntheses of natural products, pharmaceuticals, and advanced materials.[6]

Synthesis of Terminal Alkyne Secondary Alcohols

The creation of these building blocks primarily relies on the formation of a new carbon-carbon bond between an alkyne nucleophile and an aldehyde electrophile. The choice of methodology is dictated by the desired scale, substrate scope, and, critically, the need for stereochemical control.

Achiral Synthesis: Nucleophilic Addition of Metal Acetylides

The most direct route involves the addition of a metal acetylide to an aldehyde. The terminal alkyne is first deprotonated with a strong base to form a potent carbon nucleophile (an acetylide), which then attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the secondary alcohol.[7][8]

Common Acetylide Generation Methods:

-

Grignard Reagents (RC≡CMgX): Prepared by reacting a terminal alkyne with a Grignard reagent like ethylmagnesium bromide.

-

Lithium Acetylides (RC≡CLi): Formed by treating the alkyne with a strong organolithium base such as n-butyllithium (n-BuLi).

-

Sodium Acetylides (RC≡CNa): Generated using a very strong base like sodium amide (NaNH₂).[9]

The general mechanism is a two-step process involving nucleophilic addition followed by protonation.

Caption: General mechanism for acetylide addition to an aldehyde.

Asymmetric Synthesis: Accessing Chiral Building Blocks

For applications in drug development, obtaining enantiomerically pure propargyl alcohols is often essential.[2] This is achieved through asymmetric synthesis, where a chiral influence directs the reaction to favor one enantiomer over the other.

Key Asymmetric Strategies:

-

Chiral Ligands with Metal Catalysts: This is a highly successful approach where a chiral ligand coordinates to a metal center (commonly zinc), creating a chiral environment that biases the facial attack of the alkyne on the aldehyde.[10] The Carreira group developed a robust method using zinc triflate (Zn(OTf)₂), N-methylephedrine as a chiral ligand, and triethylamine in toluene. This method is advantageous as it often allows for the in situ generation of the zinc acetylide.[10]

-

Asymmetric Reduction of Ynones: An alternative strategy involves the asymmetric reduction of a prochiral α,β-acetylenic ketone (an ynone). Reagents like B-chlorodiisopinocampheylborane (DIP-Chloride), derived from chiral α-pinene, are highly effective for this transformation, proceeding through a sterically controlled, boat-like transition state to deliver high enantioselectivity.[2]

-

Catalytic Cross-Aldol Reactions: Innovative methods, such as the cross-aldol coupling between aldehydes and ynals using a cooperative catalyst system (e.g., prolinol ether-Cu(I)-Brønsted acid), can provide access to chiral propargyl alcohols with excellent diastereo- and enantioselectivity.[11]

The choice of method depends on factors like the availability of starting materials, desired enantiomer, and scalability. The use of chiral ligands is often preferred for its catalytic nature and broad substrate scope.[10]

Key Reactions and Strategic Applications

The synthetic utility of terminal alkyne secondary alcohols is vast. Their bifunctional nature allows them to serve as versatile linchpins in convergent synthetic strategies.

The Cornerstone of Click Chemistry: CuAAC

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is arguably the most prominent application of terminal alkynes.[5] This reaction is known for its high efficiency, specificity, and biocompatibility, forming a stable 1,2,3-triazole ring that links two molecular fragments.[4] The propargyl alcohol moiety serves as the alkyne component in this powerful ligation reaction.

Applications of CuAAC with these building blocks include:

-

Bioconjugation: Linking molecules to proteins, peptides, or nucleic acids.

-

Drug Discovery: Assembling fragments in combinatorial chemistry or creating complex drug candidates like antibody-drug conjugates (ADCs) and PROTACs.[4]

-

Materials Science: Synthesizing functionalized polymers and materials.[6]

Caption: Application workflow of terminal alkyne secondary alcohols in CuAAC.

Palladium-Catalyzed Cross-Coupling Reactions

The terminal alkyne is an excellent partner in various cross-coupling reactions, most notably the Sonogashira coupling.

-

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[12][13] This is a powerful method for constructing arylalkynes and conjugated enynes, which are common motifs in pharmaceuticals and organic materials.[14][15] The reaction proceeds under mild conditions and tolerates a wide range of functional groups, including the secondary alcohol moiety.[12]

Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.

Other Important Transformations

-

Dehydrative Couplings: The secondary alcohol can participate directly in reactions, such as dehydrative coupling with another terminal alkyne to form 1,4-diynes.[16]

-

Cyclization Reactions: The dual functionality is ideal for synthesizing heterocyclic compounds, which are prevalent in medicinal chemistry.[6]

-

Pauson-Khand Reaction: Chiral propargylic alcohols are valuable precursors for intramolecular Pauson-Khand reactions to create fused bicyclic products with high stereoselectivity.[17]

Spectroscopic Characterization

Unambiguous identification of terminal alkyne secondary alcohols is crucial. A combination of spectroscopic techniques is used to confirm the structure and assess purity.[18]

| Technique | Key Feature | Typical Chemical Shift / Frequency | Notes |

| ¹H NMR | Alkyne C-H | δ 2.0 - 3.0 ppm (sharp singlet) | The exact shift is solvent and structure-dependent.[19][20] |

| Carbinol C-H | δ 3.5 - 5.0 ppm (multiplet) | Coupling to adjacent protons provides structural information. | |

| Hydroxyl O-H | δ 1.5 - 5.5 ppm (broad singlet) | Exchangeable with D₂O. Position is highly variable. | |

| ¹³C NMR | Alkyne C≡C-H | δ 65 - 90 ppm | The terminal alkyne carbon is typically more shielded. |

| Alkyne C ≡C-H | δ 68 - 95 ppm | The internal alkyne carbon. | |

| Carbinol C-OH | δ 50 - 80 ppm | ||

| IR Spectroscopy | Alkyne C-H stretch | 3300 - 3250 cm⁻¹ (sharp, strong) | A very characteristic and reliable peak for terminal alkynes. |

| Alkyne C≡C stretch | 2150 - 2100 cm⁻¹ (weak to medium) | May be weak or absent in symmetrical structures. | |

| Alcohol O-H stretch | 3600 - 3200 cm⁻¹ (broad, strong) | Broadness is due to hydrogen bonding. | |

| Mass Spectrometry | Molecular Ion (M+) | Varies | Provides the molecular weight of the compound.[21] |

| Fragmentation | Varies | Fragmentation patterns can help elucidate the structure. |

Practical Considerations: Handling and Safety

While immensely useful, terminal alkynes require specific handling procedures due to their potential hazards.

-

Safety: The primary hazard is the formation of explosive heavy metal acetylides, particularly with copper(I), silver(I), and mercury(II) ions.[22] It is critical to avoid contact with these metals and their salts, especially under basic conditions. Many terminal alkynes are also flammable and should be handled in a well-ventilated fume hood away from ignition sources.[22][23]

-

Storage: To prevent degradation via oligomerization or oxidation, terminal alkynes should be stored under an inert atmosphere (argon or nitrogen), protected from light, and kept at low temperatures.[22]

-

Purification: Silyl protecting groups, such as trimethylsilyl (TMS) or triisopropylsilyl (TIPS), are often used to mask the acidic proton of the alkyne during other synthetic steps. These groups can be removed under mild conditions, for example, with tetra-n-butylammonium fluoride (TBAF), to regenerate the terminal alkyne just before its use.[24]

Conclusion and Future Outlook

Terminal alkyne secondary alcohols are more than just simple molecules; they are strategic assets in the toolbox of the modern synthetic chemist. Their predictable reactivity, coupled with the ability to introduce chirality, has cemented their role in the efficient and elegant synthesis of complex, high-value molecules. As synthetic methodologies continue to advance, particularly in the realm of catalysis and flow chemistry, the applications for these versatile building blocks will undoubtedly expand, further accelerating innovation in drug discovery, materials science, and beyond.

References

- BenchChem. Propargyl-PEG7-alcohol mechanism of action in click chemistry.

- Carreño, M. C., et al. (2018). Asymmetric Synthesis of Secondary and Tertiary Propargylic Alcohols by Umpolung of Acetylenic Sulfones and ortho-Sulfinyl Carbanions. The Journal of Organic Chemistry.

- Jiang, G., et al. (n.d.).

- Hunt, I. (n.d.). Ch 14: Reactions of RCCM with Aldehydes and Ketones. University of Calgary, Department of Chemistry.

- BenchChem. (n.d.). Enantioselective Synthesis of Propargyl Alcohols Using B-Chlorodiisopinocampheylborane (DIP-Cl).

- Pu, L., et al. (2010). Catalytic asymmetric synthesis of chiral propargylic alcohols for the intramolecular Pauson-Khand cycloaddition. PubMed.

- Shaikh, N. S., et al. (2023).

- BenchChem Technical Support Team. (2025). "common pitfalls in the handling of terminal alkynes". BenchChem.

- BenchChem. (n.d.). The Propargyl Group: A Cornerstone of Click Chemistry for Advanced Research and Drug Development.

- Rawsource. (2024). Propargyl alcohol uses - Synthesis, and Safety.

- Trost, B. M., & Weiss, A. H. (2009). The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups.

- Wikipedia. (n.d.). Sonogashira coupling.

- Marine Public. (n.d.). Advanced Chemical Terminal Safety: Key Practices & Principles.

- Cozzi, P. G. (2013). The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. PMC.

- Organic Chemistry Portal. (n.d.). Substituted alkyne synthesis by C-C coupling.

- Ashenhurst, J. (2013). Acetylides from Alkynes, and The Substitution Reactions of Acetylides. Master Organic Chemistry.

- Homework.Study.com. (n.d.). Acetylide ions react with aldehydes and ketones to give alcohol addition products.

- Chemistry LibreTexts. (2024). Sonogashira Coupling.

- Garg, N. K. (n.d.). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. PMC.

- Rawsource. (2024). Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- Hansen, T. V. (2022). The Alkyne Zipper Reaction: A Useful Tool in Synthetic Chemistry. MDPI.

- ResearchGate. (n.d.). 300 MHz ¹H NMR spectra of propargyl alcohol (a), unmodified PHBHV (b)...

- National Institute of Standards and Technology. (n.d.). Propargyl alcohol. NIST WebBook.

- ResearchGate. (n.d.). ¹H NMR spectra of propargyl alcohol (a)

- MSU chemistry. (n.d.). Alkyne Reactivity.

- Zhang, C., et al. (2025). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies.

- Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library.

Sources

- 1. The Alkyne Zipper Reaction: A Useful Tool in Synthetic Chemistry [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rawsource.com [rawsource.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. homework.study.com [homework.study.com]

- 9. Alkyne Reactivity [www2.chemistry.msu.edu]

- 10. The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Asymmetric synthesis of propargylic alcohols via aldol reaction of aldehydes with ynals promoted by prolinol ether–transition metal–Brønsted acid cooperative catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Substituted alkyne synthesis by C-C coupling [organic-chemistry.org]

- 17. Catalytic asymmetric synthesis of chiral propargylic alcohols for the intramolecular Pauson-Khand cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. rawsource.com [rawsource.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Propargyl alcohol [webbook.nist.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. marinepublic.com [marinepublic.com]

- 24. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

Methodological & Application

Application Note: Zinc-Mediated Barbier Reaction of Propargyl Bromide and Pivalaldehyde for the Synthesis of Sterically Hindered Homopropargyl Alcohols

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed technical guide for conducting the Barbier reaction between propargyl bromide and the sterically hindered pivalaldehyde, utilizing zinc metal as the mediator. The Barbier reaction offers a robust and operationally simple one-pot method for the formation of carbon-carbon bonds by generating an organometallic nucleophile in situ.[1][2][3][4] This approach is particularly advantageous as it circumvents the separate preparation of sensitive organometallic reagents, such as Grignard reagents.[1][3] The reaction of propargyl halides with carbonyl compounds is of significant interest as it can lead to the formation of valuable homopropargyl and allenyl alcohols, which are versatile building blocks in organic synthesis.[5][6] This guide will detail the reaction mechanism, address the critical issue of regioselectivity, provide a comprehensive experimental protocol, and discuss the influence of steric hindrance from the pivalaldehyde substrate.[7]

Introduction and Scientific Context

The Barbier reaction is a cornerstone of organometallic chemistry, enabling the nucleophilic addition of an organic halide to a carbonyl group in the presence of a metal.[1][2] A variety of metals, including magnesium, indium, tin, and zinc, can be employed to facilitate this transformation.[1][8] Zinc, in particular, is an attractive choice due to its low cost, relatively low toxicity, and tolerance to a range of functional groups.[1][9]

The reaction between propargyl bromide and an aldehyde presents a unique challenge and opportunity regarding regioselectivity. The intermediate organozinc species exists as a resonance hybrid of propargyl and allenyl forms. This equilibrium can lead to two distinct product isomers upon reaction with an electrophile: the homopropargyl alcohol (containing an alkyne) and the allenyl alcohol (containing an allene).[10][11]

Caption: Formation of the organozinc intermediate from propargyl bromide.

The regiochemical outcome is highly dependent on factors such as the metal used, solvent, temperature, and the steric and electronic properties of both the halide and the carbonyl compound.[10][12] With unsubstituted propargyl bromide, the reaction often favors the formation of the homopropargylic alcohol.[10][12]

Pivalaldehyde (2,2-dimethylpropanal) is an interesting substrate due to the significant steric bulk of its tert-butyl group, which can hinder the approach of nucleophiles to the carbonyl carbon.[7][13] This steric impediment generally leads to slower reaction rates compared to less hindered aldehydes like n-butanal and requires careful optimization of reaction conditions to achieve good yields.[7][14]

Reaction Mechanism: The Propargyl/Allenyl Dichotomy

The reaction is initiated by the oxidative addition of zinc metal to the carbon-bromine bond of propargyl bromide, forming an organozinc halide species. As mentioned, this intermediate is best described as a resonance hybrid of an allenylzinc and a propargylzinc structure.

The subsequent nucleophilic attack on the electrophilic carbonyl carbon of pivalaldehyde can proceed through either of these resonant forms. The transition state leading to the homopropargyl alcohol is often favored due to steric considerations, especially with a bulky aldehyde like pivalaldehyde. The attack from the less substituted terminal carbon of the allenyl form is generally less sterically hindered than an attack from the internal carbon of the propargyl form.

Caption: Competing pathways in the Barbier reaction of propargyl bromide.

Detailed Experimental Protocol

This protocol is adapted from established procedures for zinc-mediated Barbier reactions.[9][10]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Zinc dust (<10 µm, ≥98%) | ReagentPlus® | Sigma-Aldrich | Fine powder increases surface area. |

| Pivalaldehyde (≥97%) | Synthesis Grade | Acros Organics | Should be freshly distilled if old. |

| Propargyl bromide (80% in toluene) | Technical Grade | Alfa Aesar | Handle in a fume hood. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Standard Vendor | Inhibitor-free. |

| Ammonium chloride (NH₄Cl) | ACS Reagent, ≥99.5% | Standard Vendor | For aqueous workup. |

| Diethyl ether (Et₂O) | Anhydrous | Standard Vendor | For extraction. |

| Magnesium sulfate (MgSO₄) | Anhydrous | Standard Vendor | For drying organic layers. |

| 1,2-Diiodoethane | 99% | Standard Vendor | Optional, for zinc activation. |

Equipment

-

Three-neck round-bottom flask (100 mL), oven-dried

-

Reflux condenser and nitrogen/argon inlet adapter

-

Magnetic stirrer and stir bar

-

Syringes and needles for reagent transfer

-

Separatory funnel (250 mL)

-

Rotary evaporator

Step-by-Step Procedure

-

Apparatus Setup: Assemble the three-neck flask with the reflux condenser, a rubber septum, and a gas inlet. Flame-dry the entire apparatus under a stream of inert gas (argon or nitrogen) and allow it to cool to room temperature. Maintain a positive pressure of inert gas throughout the reaction.

-

Zinc Activation (Optional but Recommended): To the flask, add zinc dust (2.0 g, ~30 mmol, 2.0 equiv.). To activate the zinc surface, a small crystal of iodine or a few drops of 1,2-diiodoethane can be added, and the mixture gently warmed until the color dissipates. This step helps remove the passivating oxide layer. Allow the flask to cool to room temperature.

-

Reagent Addition: Add 40 mL of anhydrous THF to the activated zinc dust. In a separate, dry flask, prepare a solution of pivalaldehyde (1.29 g, 15 mmol, 1.0 equiv.) and propargyl bromide (2.66 g of 80% solution, ~18 mmol, 1.2 equiv.) in 10 mL of anhydrous THF.

-

Reaction Initiation: Using a syringe, add ~10% of the pivalaldehyde/propargyl bromide solution to the stirring suspension of zinc in THF. The reaction is mildly exothermic; a gentle warming of the flask indicates initiation. If the reaction does not start, gentle warming with a heat gun may be necessary.

-

Reaction Execution: Once initiated, add the remainder of the aldehyde/bromide solution dropwise over 30 minutes, maintaining a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) by periodically taking aliquots. The disappearance of pivalaldehyde indicates the reaction's completion. This typically takes 2-4 hours.

-

Workup: Cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.[10] Stir vigorously for 20 minutes to dissolve the zinc salts.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired 2,2-dimethyl-hex-5-yn-3-ol.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the Barbier reaction.

Expected Results and Characterization

The primary product expected is the homopropargyl alcohol, 2,2-dimethyl-hex-5-yn-3-ol . A minor amount of the allenyl isomer may also be formed.

| Parameter | Expected Outcome |

| Yield | 60-80% (highly dependent on zinc activation and purity of reagents) |

| Product Ratio | Predominantly homopropargyl alcohol (>95:5)[10][12] |

| Appearance | Colorless to pale yellow oil after purification. |

| ¹H NMR | Expect characteristic peaks for t-butyl, alkyne-CH, propargylic CH₂, and alcohol-CH/OH. |

| ¹³C NMR | Expect signals for quaternary carbon, alkyne carbons (C≡C-H and C≡C-H), and alcohol-bearing carbon. |

| IR Spectroscopy | Characteristic absorptions for O-H (~3400 cm⁻¹), C≡C-H (~3300 cm⁻¹), and C≡C (~2120 cm⁻¹). |

Troubleshooting

-

Reaction Fails to Initiate: The most common issue is an unreactive zinc surface. Ensure the zinc dust is of high quality and perform an activation step. Sonication can also be an effective method to initiate the reaction.[2][6]

-

Low Yield: This can be due to impure or wet reagents/solvents. Pivalaldehyde is prone to oxidation and should be pure. Ensure all glassware is scrupulously dried and an inert atmosphere is maintained.

-

Formation of Side Products: If the reaction is run at elevated temperatures for extended periods, side reactions may occur. Wurtz coupling of the propargyl bromide is a potential side reaction.

References

-

Fallis, I. A., et al. (2019). A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions. UCL Discovery. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Barbier Reaction. Retrieved from [Link]

-

Rojas, L. B., et al. (n.d.). Synthesis and Antibacterial Activity of Aromatic Homopropargyl Alcohols. SciELO. Retrieved from [Link]

-

Li, J., et al. (2004). Synthesis of Homopropargyl Alcohols via Sonochemical Barbier-Type Reaction. ResearchGate. Retrieved from [Link]

-

Lu, W., et al. (1990). Reaction of Propargyl Bromide with Aldehydes in the Presence of Metallic Tin. Synthesis of Homopropargylalcohols and Homoallenylalcohols. Taylor & Francis Online. Retrieved from [Link]

-

Browne, D. L., et al. (2020). Mechanochemical one-pot Barbier/Simmons–Smith reaction via sequential zinc activation. Royal Society of Chemistry. Retrieved from [Link]

-

Järving, I., et al. (2001). Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution. Molecules. Retrieved from [Link]

-

Wikipedia. (n.d.). Barbier reaction. Retrieved from [Link]

-

Ramirez, A., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. Retrieved from [Link]

-

Lin, M.-J., & Loh, T.-P. (2003). Indium-Mediated Reaction of Trialkylsilyl Propargyl Bromide with Aldehydes: Highly Regioselective Synthesis of Allenic and Homopropargylic Alcohols. Journal of the American Chemical Society. Retrieved from [Link]

-

Research Trends. (n.d.). Stereocontrolled Barbier reactions for generation of homoallylic alcohols: New applications in the synthesis of natural product. Retrieved from [Link]

-

Cook, A. M., & Wolf, C. (2011). Indium-Mediated Asymmetric Barbier-Type Propargylations: Additions to Aldehydes and Ketones and Mechanistic Investigation of the Organoindium Reagents. The Journal of Organic Chemistry. Retrieved from [Link]

-

Strieth-Kalthoff, F., et al. (2020). Additions of Aldehyde-Derived Radicals and Nucleophilic N-Alkylindoles to Styrenes by Photoredox Catalysis. Organic Letters. Retrieved from [Link]

-

Järving, I., et al. (2001). Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution. ResearchGate. Retrieved from [Link]

-

Ramirez, A., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Homopropargylic alcohol synthesis by 1,2-addition or C-C coupling. Retrieved from [Link]

-

Sharma, G., et al. (2022). Accessing the synthesis of natural products and their analogues enabled by the Barbier reaction: a review. RSC Advances. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed pathway to homopropargylic alcohols and α‐allenols. Retrieved from [Link]

-

Li, J., et al. (2004). Synthesis of Homopropargyl Alcohols via Sonochemical Barbier‐Type Reaction. Wiley Online Library. Retrieved from [Link]

-

Järving, I., et al. (2001). Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution. MDPI. Retrieved from [Link]

-

Al-Shemary, H. A. (n.d.). Addition of organometallic reagents to aldehydes and ketones. University of Kerbala. Retrieved from [Link]

-

Organic Chemistry. (2022, June 18). Barbier Reaction [Video]. YouTube. Retrieved from [Link]

-

Fiveable. (2025). 3.2 Nucleophilic addition reactions - Organic Chemistry II. Retrieved from [Link]

-

Petrier, C., et al. (1998). Zinc barbier reaction of propargyl halides in water. Tetrahedron Letters. Retrieved from [Link]

-

Chemistry Portal. (2021, April 17). Barbier Reaction Detailed Mechanism || Organic Named Reaction || Chemistry Portal || [Video]. YouTube. Retrieved from [Link]

-

Nakajima, M., et al. (2002). Selective synthesis of optically active allenic and homopropargylic alcohols from propargyl chloride. ResearchGate. Retrieved from [Link]

-

Saskatchewan Open Education Resources. (n.d.). 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds – Introduction to Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2017, January 29). CHEM 222: Addition of Organometallic Reagents to Ketones & Aldehydes [Video]. YouTube. Retrieved from [Link]

-

Professor Dave Explains. (2023, June 11). Organometallic Addition to Aldehydes and Ketones [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Addition of Organometallic Reagents to Aldehyde. Retrieved from [Link]

-

DR-NTU, Nanyang Technological University. (n.d.). Intramolecular Propargylic Barbier Reactions for the Stereoselective Synthesis of Natural Products. Retrieved from [Link]

Sources

- 1. Barbier reaction - Wikipedia [en.wikipedia.org]

- 2. researchtrends.net [researchtrends.net]

- 3. Accessing the synthesis of natural products and their analogues enabled by the Barbier reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Synthesis and Antibacterial Activity of Aromatic Homopropargyl Alcohols [scirp.org]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Barbier Reaction (Chapter 7) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. researchgate.net [researchgate.net]

- 10. Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chem.libretexts.org [chem.libretexts.org]

Application Note: Enantioselective Synthesis of (R)-2,2-dimethylhex-5-yn-3-ol

The following Application Note and Protocol guide details the enantioselective synthesis of (R)-2,2-dimethylhex-5-yn-3-ol . This document is structured for researchers and drug development professionals, prioritizing scalability, robustness, and high enantiomeric excess (ee).

Executive Summary

(R)-2,2-dimethylhex-5-yn-3-ol is a valuable chiral homopropargylic alcohol building block. Its structure features a bulky tert-butyl group adjacent to the chiral center and a terminal alkyne handle for "Click" chemistry (CuAAC) or Sonogashira coupling.

While direct asymmetric propargylation of pivalaldehyde is possible using stoichiometric boron reagents (Brown propargylation) or catalytic copper systems, these methods often require expensive, sensitive reagents (e.g., allenylboronates). For robust, scalable, and cost-effective synthesis in a drug development context, the Asymmetric Transfer Hydrogenation (ATH) of the corresponding ketone is the superior method. This route utilizes the commercially available, air-stable Noyori catalyst, ensuring high reproducibility and enantiocontrol driven by the significant steric differentiation between the tert-butyl group and the propargyl moiety.

Retrosynthetic Analysis

The target molecule is disconnected into two precursors via the C3-O chiral center.

-

Target: (R)-2,2-dimethylhex-5-yn-3-ol

-

Precursor: 2,2-dimethylhex-5-yn-3-one (Propargyl tert-butyl ketone)

-

Starting Materials: Pivaloyl chloride (or Pivalaldehyde) and Propargyl bromide.

Strategic Choice:

-

Route A (Direct Propargylation): Pivalaldehyde + Propargyl-Metal + Chiral Ligand.

-

Pros: Single step.

-

Cons: Propargyl/Allenyl regioselectivity issues; expensive chiral ligands; moisture sensitivity.

-

-

Route B (Ketone Reduction - Recommended): Weinreb Amide synthesis

Grignard addition-

Pros: Highly predictable stereochemistry; cheap reagents; scalable; no regioselectivity byproducts in the final step.

-

Reaction Scheme & Pathway

Figure 1: Synthetic workflow from pivaloyl chloride to the target chiral alcohol via Weinreb amide and Asymmetric Transfer Hydrogenation.

Detailed Experimental Protocol

Phase 1: Synthesis of 2,2-dimethylhex-5-yn-3-one

Rationale: Direct addition of propargyl Grignard to pivaloyl chloride often leads to double addition (tertiary alcohol) or complex mixtures. The Weinreb amide intermediate prevents over-addition, stopping cleanly at the ketone stage.

Reagents:

-

Pivaloyl chloride (CAS: 3282-30-2)